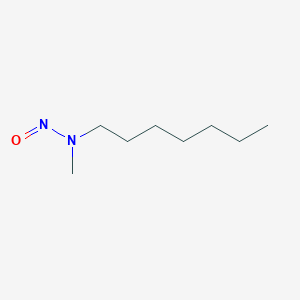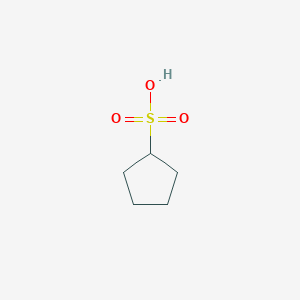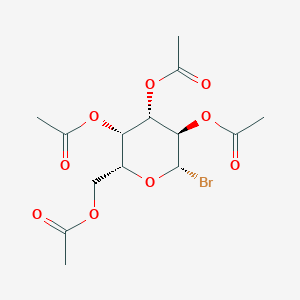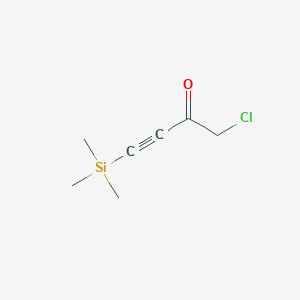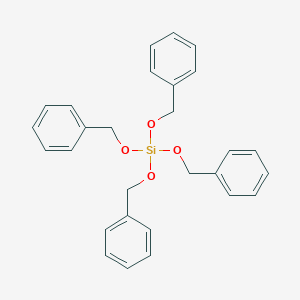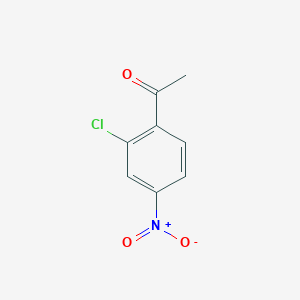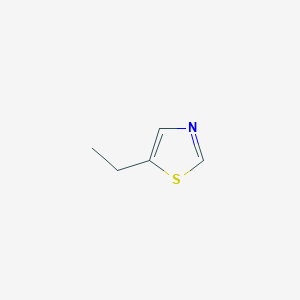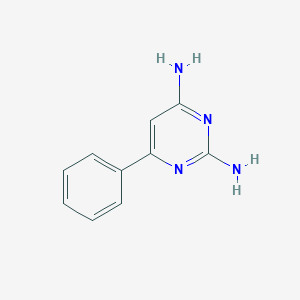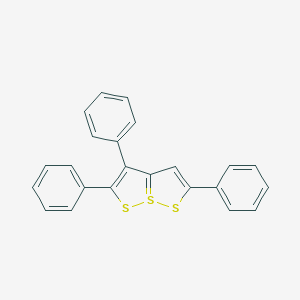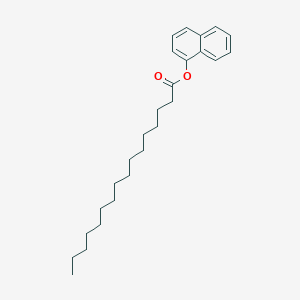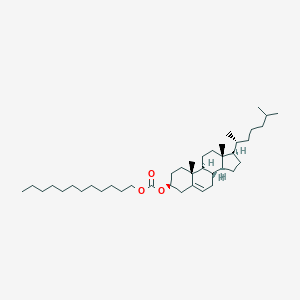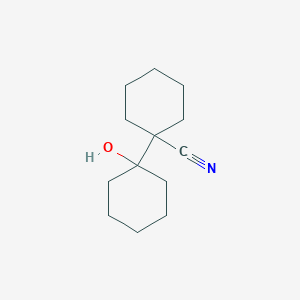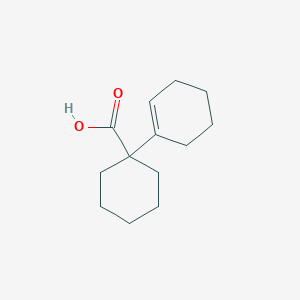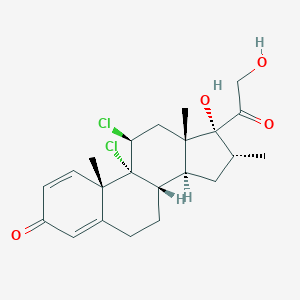
Meclorisone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meclorisone, also known as 17α-chloromethyl-6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioate, is a synthetic glucocorticoid steroid. It is commonly used in the pharmaceutical industry for its anti-inflammatory and immunosuppressive properties.
Mecanismo De Acción
Meclorisone acts by binding to the glucocorticoid receptor, which is found in many cells throughout the body. This binding leads to the activation of the receptor, which in turn leads to the inhibition of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Meclorisone also inhibits the activity of immune cells, such as T cells and macrophages, which play a key role in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Meclorisone has a number of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), while upregulating the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Meclorisone also inhibits the activity of immune cells, such as T cells and macrophages, which play a key role in the inflammatory response. Additionally, Meclorisone has been shown to increase the expression of glucocorticoid-responsive genes, which are involved in a variety of physiological processes, such as metabolism, immune function, and stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Meclorisone for lab experiments is its potent anti-inflammatory and immunosuppressive properties, which make it a useful tool for studying the role of inflammation and the immune system in various diseases. Additionally, Meclorisone is relatively stable and has a long half-life, which allows for sustained exposure in in vitro and in vivo experiments. However, Meclorisone is not without its limitations. It can have off-target effects, and its use can lead to the suppression of the immune system, which can increase the risk of infection.
Direcciones Futuras
There are several future directions for Meclorisone research. One area of interest is the development of more selective glucocorticoid receptor agonists that have fewer off-target effects. Another area of interest is the use of Meclorisone in combination with other drugs to enhance its anti-inflammatory and immunosuppressive effects. Additionally, there is interest in exploring the potential use of Meclorisone in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research to better understand the mechanisms of action of Meclorisone and its effects on various physiological processes.
Conclusion:
Meclorisone is a synthetic glucocorticoid steroid that has potent anti-inflammatory and immunosuppressive properties. It has been extensively studied for its use in treating various inflammatory conditions, such as rheumatoid arthritis, psoriasis, and allergic dermatitis. Meclorisone acts by binding to the glucocorticoid receptor, which leads to the inhibition of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Meclorisone has a number of biochemical and physiological effects, and it is a useful tool for studying the role of inflammation and the immune system in various diseases. There are several future directions for Meclorisone research, including the development of more selective glucocorticoid receptor agonists and the exploration of its potential use in the treatment of other diseases.
Métodos De Síntesis
Meclorisone can be synthesized through a multi-step process starting with pregnenolone. The first step involves the conversion of pregnenolone into 16α,Meclorisoneα-epoxy-3β-hydroxy-5α-androstan-11-one. This intermediate is then reacted with chloromethyl methyl sulfide to obtain Meclorisone.
Aplicaciones Científicas De Investigación
Meclorisone has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to be effective in treating various inflammatory conditions, such as rheumatoid arthritis, psoriasis, and allergic dermatitis. Meclorisone has also been studied for its potential use in organ transplantation to prevent rejection.
Propiedades
Número CAS |
4732-48-3 |
|---|---|
Nombre del producto |
Meclorisone |
Fórmula molecular |
C22H28Cl2O4 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
(8S,9R,10S,11S,13S,14S,16R,17R)-9,11-dichloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(26)6-7-19(13,2)21(15,24)17(23)10-20(16,3)22(12,28)18(27)11-25/h6-7,9,12,15-17,25,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
Clave InChI |
OKWSMPYQIYKVDC-CXSFZGCWSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)Cl)Cl)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)Cl)Cl)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)Cl)Cl)C |
Otros números CAS |
4732-48-3 |
Sinónimos |
9,11β-Dichloro-17,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione; _x000B_(11β,16α)-9,11-Dichloro-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione; _x000B_16α-Methyldichlorisone; NSC 92353; (11β,16α)-9,11-Dichloro-17,21-dihydroxy-16-methyl-pregna-1,4-diene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



